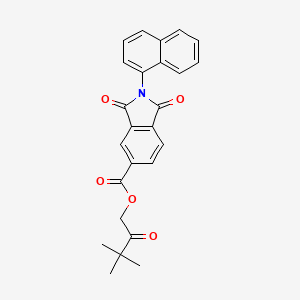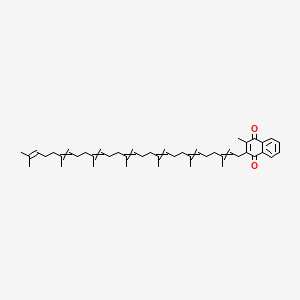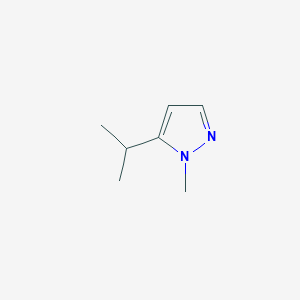![molecular formula C15H14N6O2 B12466358 2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide](/img/structure/B12466358.png)
2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is known for its significant role in the synthesis of various heterocyclic derivatives, such as pyrazole, pyrane, pyridine, and pyrole, which exhibit diverse biological activities .
Métodos De Preparación
The synthesis of 2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide involves several steps. One common method includes the reaction of cyanoacetic acid hydrazide with 1,3-cyclohexanedione in glacial acetic acid solution at room temperature. The active methylene moiety and the β-functional nitrile moiety of the molecule facilitate addition reactions followed by cyclization or cycloaddition with electrophilic and nucleophilic reagents .
Análisis De Reacciones Químicas
2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The active methylene group and the nitrile function allow for substitution reactions with various nucleophiles and electrophiles.
Common reagents used in these reactions include glacial acetic acid, cyanoacetic acid hydrazide, and 1,3-cyclohexanedione. The major products formed from these reactions are heterocyclic compounds such as pyrazole, pyrane, pyridine, and pyrole derivatives .
Aplicaciones Científicas De Investigación
2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It is used in the development of pharmaceutical formulations with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of herbicides and plant growth promoters
Mecanismo De Acción
The mechanism of action of 2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazine component plays a crucial role in condensation reactions, forming benzo-fused N-heterocycles. These reactions are essential for the compound’s biological activities, including its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide is unique due to its versatile reactivity and the wide range of heterocyclic compounds it can produce. Similar compounds include:
Cyanoacetic acid hydrazide: A precursor for various heterocyclic compounds.
N-cyanoacetamides: Used in the synthesis of biologically active heterocyclic moieties.
Hydrazine derivatives: Known for their utility in organic synthesis and drug development.
These similar compounds share some reactivity and applications but differ in their specific structures and the types of heterocyclic compounds they can form.
Propiedades
Fórmula molecular |
C15H14N6O2 |
|---|---|
Peso molecular |
310.31 g/mol |
Nombre IUPAC |
2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide |
InChI |
InChI=1S/C15H14N6O2/c16-8-6-14(22)19-18-13-10-12(11-4-2-1-3-5-11)20-21(13)15(23)7-9-17/h1-5,13,18H,6-7,10H2,(H,19,22) |
Clave InChI |
LCESFHDRHGSYML-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CC#N)NNC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12466293.png)
![(2E)-2-[2-(4-chlorophenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12466303.png)

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B12466314.png)
![N-[3-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12466317.png)
![17-(5-Chloro-2-hydroxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12466326.png)
![N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide](/img/structure/B12466330.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12466336.png)



